molecular formula C7H10N2O2 B1451451 Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate CAS No. 263382-27-0

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Cat. No. B1451451
CAS RN: 263382-27-0
M. Wt: 154.17 g/mol
InChI Key: XNERWJGKTKYMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the introduction of the aminomethyl and methyl carboxylate groups. Pyrrole rings can be synthesized through several methods, including the Knorr pyrrole synthesis, the Paal-Knorr synthesis, and the Hantzsch pyrrole synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is a planar, aromatic ring. The aminomethyl group would be a substituent on the ring, and the methyl carboxylate would likely be attached to the nitrogen in the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, which is electron-rich and can participate in electrophilic aromatic substitution reactions. The aminomethyl and methyl carboxylate groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate and aminomethyl groups could enhance its solubility in water .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a biological probe, its mechanism of action would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions involving this compound could be diverse, depending on its intended applications. It could be studied for its potential uses in medicine, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h2-3,9H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNERWJGKTKYMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665086
Record name Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

CAS RN

263382-27-0
Record name Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Reactant of Route 6
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.